![molecular formula C22H21N3O3S B2504243 7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941898-21-1](/img/structure/B2504243.png)
7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one" is a complex molecule that may be related to various thiazolo[4,5-d]pyridazinone derivatives, which have been studied for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their biological activities, which can provide insights into the possible characteristics and applications of the compound.
Synthesis Analysis
The synthesis of thiazolo[4,5-d]pyridazinone derivatives can involve various starting materials and reaction conditions. For instance, the synthesis of isoxazolo-[3,4-d]-pyridazin-7-(6H)-one derivatives, as mentioned in paper , involves the use of simplified substrates to create new aldose reductase inhibitors. Similarly, the synthesis of 5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one derivatives, as described in paper , starts with the reaction of 4-iminothiazolidin-2-one with acetylacetone, followed by further structural modifications. These methods could potentially be adapted to synthesize the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of thiazolo[4,5-d]pyridazinone derivatives is characterized by a fused thiazole and pyridazinone ring system. The presence of substituents on the phenyl ring, such as methoxy groups, can influence the molecule's interaction with biological targets, as seen in the molecular modeling studies of isoxazolo-[3,4-d]-pyridazin-7-(6H)-one acetic acid derivatives . The specific arrangement of substituents on the compound "this compound" could similarly affect its biological activity and binding affinity.
Chemical Reactions Analysis
The chemical reactivity of thiazolo[4,5-d]pyridazinone derivatives can vary based on their substituents. For example, the Buchwald-Hartwig cross-coupling reaction is used to introduce aryl or heteroaryl groups into the 7-position of benzo[b]thiophenes . This type of reaction could be relevant for modifying the compound to enhance its properties or to create analogs for further study.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[4,5-d]pyridazinone derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's solubility, stability, and ability to interact with biological targets. For instance, the antioxidant activity of novel 5,7-dimethyl-3H-thiazolo[4,5-b]pyridines was evaluated based on their ability to scavenge free radicals . The compound "this compound" may exhibit similar properties, which could be assessed using comparable in vitro methods.
Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound falls into a category of chemicals with diverse biological activities due to their structural complexity and potential for interaction with biological systems. Research has been conducted on similar thiazolo[4,5-d]pyridazinone derivatives, focusing on their synthesis and evaluation for various biological activities. For example, Demchenko et al. (2015) have synthesized a series of novel [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones, tested for in vivo analgesic and anti-inflammatory activities. These compounds were characterized using NMR spectroscopy and liquid chromatography–mass spectrometry, indicating a structured approach to understanding their potential biological effects Demchenko, L. Bobkova, O. Yadlovskiy, T. Buchtiarova, & Sergey A. Demchenko, 2015.
Antioxidant and Antifungal Activities
Furthermore, the synthesis of benzothiazole pyrimidine derivatives, as detailed by Maddila et al. (2016), exhibits significant in vitro antibacterial and antifungal activities. This research highlights the compound's relevance in developing new antimicrobial agents, emphasizing the importance of structural modifications for enhanced biological effects Maddila, S. Gorle, N. Seshadri, P. Lavanya, & S. B. Jonnalagadda, 2016.
Anti-Inflammatory and Antioxidant Properties
The study by Chaban et al. (2019) on thiazolo[4,5-b]pyridine-2-one derivatives reveals their anti-inflammatory and antioxidant activities, indicating the potential therapeutic applications of these compounds in treating inflammation-related disorders and oxidative stress Chaban, V. Ogurtsov, V. Matiychuk, Ihor G. Chaban, Inna L. Demchuk, & Ihor A. Nektegayev, 2019.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-methyl-5-[(3-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-13-6-5-7-15(10-13)12-25-22(26)20-21(29-14(2)23-20)19(24-25)16-8-9-17(27-3)18(11-16)28-4/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRIMSYRCINTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(C(=N2)C4=CC(=C(C=C4)OC)OC)SC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

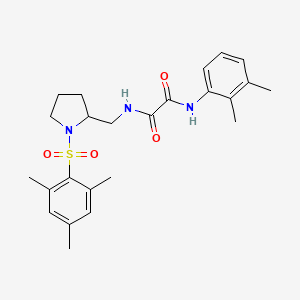
![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2504163.png)
![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2504165.png)
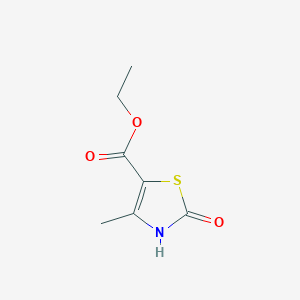
![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2504167.png)
![7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2504168.png)


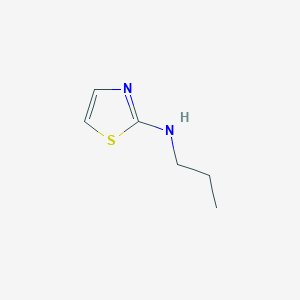
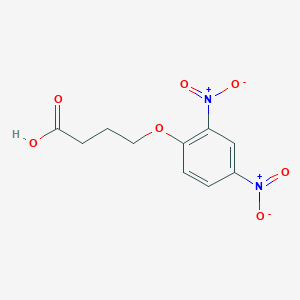
![2-[(3-Methylcyclohexyl)oxy]butanoic acid](/img/structure/B2504175.png)
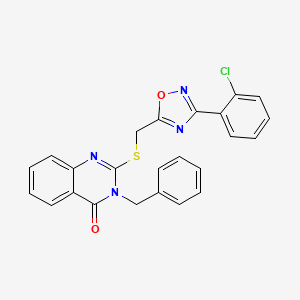
![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504180.png)
![(2Z)-2-cyano-2-[1-methyl-5-(trifluoromethyl)pyridin-2-ylidene]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504183.png)